molecular formula C9H12N2O2 B14074546 3-Amino-4-(pyridin-3-yl)butanoic acid

3-Amino-4-(pyridin-3-yl)butanoic acid

Cat. No.: B14074546
M. Wt: 180.20 g/mol
InChI Key: OODABKPTGCZGHL-UHFFFAOYSA-N
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Description

®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl is a compound that belongs to the class of amino acids with a pyridine ring It is known for its unique structure, which includes an amino group and a pyridyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl typically involves the use of pyridine derivatives. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of palladium-catalyzed cross-coupling reactions with pyridyl aluminum reagents . These methods provide high yields and are suitable for large-scale production.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound with high selectivity and reduced waste . The use of Raney® nickel as a catalyst in a stainless steel column is a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridyl group to a more saturated form.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, acetic anhydride, and palladium catalysts . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridyl derivatives, and substituted amino acid derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl involves its interaction with specific molecular targets and pathways. The pyridyl group can bind to metal ions, influencing enzyme activity and receptor binding . The amino group can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl is unique due to its specific combination of an amino group and a pyridyl group on a butyric acid backbone. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-amino-4-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C9H12N2O2/c10-8(5-9(12)13)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13)

InChI Key

OODABKPTGCZGHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(CC(=O)O)N

Origin of Product

United States

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